molecular formula C18H19N5O3S2 B11007984 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B11007984
M. Wt: 417.5 g/mol
InChI Key: FQJLDLUGUPPOJC-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrimidine ring, and a thiadiazole ring, making it an interesting subject for chemical research and industrial applications.

Properties

Molecular Formula

C18H19N5O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H19N5O3S2/c1-10-8-11(2)20-17(19-10)27-9-12-5-6-13(26-12)15(24)21-18-23-22-16(28-18)14-4-3-7-25-14/h5-6,8,14H,3-4,7,9H2,1-2H3,(H,21,23,24)

InChI Key

FQJLDLUGUPPOJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=C(S3)C4CCCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4,6-dimethylpyrimidine-2-thiol, which is then reacted with a suitable alkylating agent to form the sulfanyl derivative. This intermediate is further reacted with furan-2-carboxylic acid and 1,3,4-thiadiazole derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a novel derivative featuring a complex structure that incorporates a pyrimidine moiety and a thiadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure

The chemical structure can be depicted as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure highlights the presence of sulfur and nitrogen heteroatoms, which are often linked to various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial , antifungal , and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated moderate to excellent activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with the thiadiazole moiety have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

MicroorganismActivity Level
Staphylococcus aureusModerate to Good
Escherichia coliModerate
Candida albicansGood

Anticancer Activity

In vitro studies have indicated that compounds with similar structures possess anticancer properties. For instance, certain thiadiazole derivatives have been tested against various cancer cell lines, revealing promising results. The compound's ability to inhibit cell proliferation was notably observed in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutic agents .

Cell LineIC50 (µM)Reference
MDA-MB-2313.3
HEK293T52.63

The mechanism by which this compound exerts its biological effects is thought to involve the disruption of cellular processes through interaction with specific molecular targets. The presence of the thiadiazole ring is crucial as it enhances the compound's ability to interact with enzymes and receptors associated with disease pathways.

Case Studies

  • Antibacterial Evaluation : A study evaluating various thiadiazole derivatives found that those containing a pyrimidine-sulfanyl group showed enhanced antibacterial properties compared to their counterparts lacking this feature. The study reported significant inhibition zones in agar diffusion assays for several derivatives .
  • Anticancer Assessment : In another investigation focusing on anticancer activity, a series of thiadiazole derivatives were synthesized and screened against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited stronger cytotoxic effects than standard treatments .

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